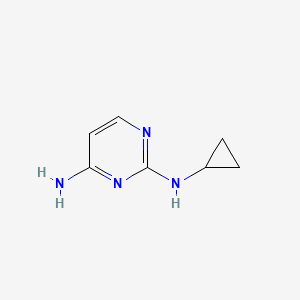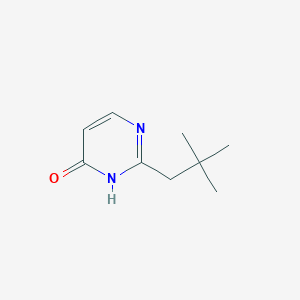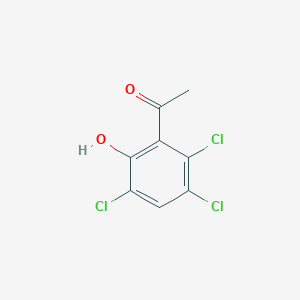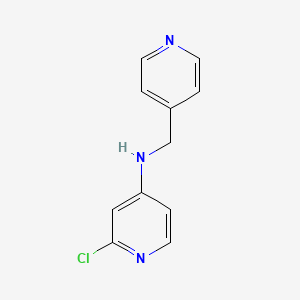
N2-cyclopropylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-cyclopropylpyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclopropylpyrimidine-2,4-diamine typically involves the reaction of cyclopropylamine with pyrimidine-2,4-diamine under controlled conditions. One common method includes:
Starting Materials: Cyclopropylamine and pyrimidine-2,4-diamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) with a catalyst like tetrabutylammonium iodide.
Procedure: The reactants are mixed and stirred at room temperature for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-cyclopropylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N2-cyclopropylpyrimidine-2,4-dione.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N2-alkylpyrimidine-2,4-diamine derivatives.
Scientific Research Applications
N2-cyclopropylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to inhibit specific enzymes and proteins.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-cyclopropylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N2,N4-diphenylpyrimidine-2,4-diamine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits potent antitumor activities.
Uniqueness
N2-cyclopropylpyrimidine-2,4-diamine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-N-cyclopropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H10N4/c8-6-3-4-9-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H3,8,9,10,11) |
InChI Key |
MGFVSWDKXYPUFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13273000.png)
![1-[(2-Methylpropyl)amino]propan-2-one](/img/structure/B13273020.png)

![(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13273037.png)



![2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13273080.png)
![1-Oxa-4-azaspiro[4.7]dodecane](/img/structure/B13273086.png)


![1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13273108.png)
